molecular formula C9H7BN2O2 B1458945 6-Cyano-1H-indole-2-boronic acid CAS No. 1286777-08-9

6-Cyano-1H-indole-2-boronic acid

Cat. No. B1458945
CAS RN: 1286777-08-9
M. Wt: 185.98 g/mol
InChI Key: NGZRRRRKSFYROR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-Cyano-1H-indole-2-boronic acid consists of an indole ring with a cyano group (CN) and a boronic acid group (B(OH)2) attached. The boron atom is directly bonded to the indole nitrogen. Refer to the chemical structure for visual representation .

Scientific Research Applications

Chemical Synthesis

“6-Cyano-1H-indole-2-boronic acid” is often used as a reactant in various chemical reactions. For instance, it is involved in Suzuki-Miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed cross coupling, which is widely used in organic synthesis for the synthesis of biaryls, styrenes, and alkenes.

Trifluoromethylation

This compound is also used in copper-catalyzed trifluoromethylation . Trifluoromethylation is a type of chemical reaction where a trifluoromethyl group is introduced into a molecule. This is particularly useful in the pharmaceutical industry, as the trifluoromethyl group is often found in biologically active compounds.

Benzylation

“6-Cyano-1H-indole-2-boronic acid” is used in palladium-catalyzed benzylation . Benzylation is the process of introducing a benzyl group into a molecule. This reaction is commonly used in organic chemistry for the protection of alcohol and amine functional groups.

Homocoupling Reactions

This compound is used in homocoupling reactions . Homocoupling is a type of chemical reaction where two identical organic substrates are joined together. This reaction is often used in the synthesis of symmetrical biaryls, dienes, and other organic compounds.

Synthesis of Hydroxyquinones

“6-Cyano-1H-indole-2-boronic acid” is used in the synthesis of hydroxyquinones via Suzuki-Miyaura coupling of phenylidonium ylides of hydroxyquinones . Hydroxyquinones are a type of organic compound that have various applications in the field of medicine and biology.

Drug Discovery

The indole unit, which is a part of “6-Cyano-1H-indole-2-boronic acid”, is recognized as one of the most significant moieties for drug discovery . It has attracted the attention of researchers for generations due to its prevalence in biologically active compounds.

Mechanism of Action

Target of Action

The primary target of 6-Cyano-1H-indole-2-boronic acid is the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

6-Cyano-1H-indole-2-boronic acid interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, formally nucleophilic organic groups are transferred from boron to palladium .

Biochemical Pathways

The biochemical pathway primarily affected by 6-Cyano-1H-indole-2-boronic acid is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Pharmacokinetics

It is known that the compound’s success in the suzuki–miyaura coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Result of Action

The molecular and cellular effects of 6-Cyano-1H-indole-2-boronic acid’s action are primarily seen in its role in the Suzuki–Miyaura coupling reaction . The compound facilitates the formation of carbon–carbon bonds, contributing to the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Cyano-1H-indole-2-boronic acid. The compound’s success in the Suzuki–Miyaura coupling reaction is due to its stability and environmentally benign nature . .

properties

IUPAC Name

(6-cyano-1H-indol-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BN2O2/c11-5-6-1-2-7-4-9(10(13)14)12-8(7)3-6/h1-4,12-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZRRRRKSFYROR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(N1)C=C(C=C2)C#N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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